5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride
Description
The compound 5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine hydrochloride (molecular formula: C₁₃H₁₉ClFN₅; molecular weight: 299.77) is a pyrazole-based derivative featuring a cyclopropyl substituent at the 5-position, a methyl group at the 2-position, and a benzylamine moiety substituted with a 3-methoxyphenyl group . The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Pyrazole derivatives are widely studied for their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The presence of the cyclopropyl group may confer metabolic stability, while the 3-methoxyphenyl substituent could influence receptor binding affinity .
Properties
Molecular Formula |
C15H20ClN3O |
|---|---|
Molecular Weight |
293.79 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C15H19N3O.ClH/c1-18-15(9-14(17-18)12-6-7-12)16-10-11-4-3-5-13(8-11)19-2;/h3-5,8-9,12,16H,6-7,10H2,1-2H3;1H |
InChI Key |
PNDWRCZZAZPMAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC(=CC=C3)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Cyclopropane Carbonyl Cyclocondensation
This method involves reacting hydrazine derivatives with cyclopropane-containing 1,3-diketones or equivalents. For example, 3-cyclopropyl-3-oxopropanenitrile reacts with methylhydrazine in ethanol under reflux to form the pyrazole scaffold. The reaction mechanism proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and cyclization (Figure 1).
Reaction Conditions
- Solvent: Ethanol/water (3:1 v/v)
- Temperature: 70–80°C
- Yield: 68–72%
| Component | Quantity (mmol) | Role |
|---|---|---|
| 3-Cyclopropyl-3-oxopropanenitrile | 10.0 | Carbonyl precursor |
| Methylhydrazine | 12.0 | Nitrogen source |
| HCl (conc.) | 15 mL | Acid catalyst |
Cyanoacetone-Based Cyclization
Adapted from, this approach uses cyanoacetone derivatives condensed with substituted hydrazines. For instance, sodium cyanoacetone reacts with 3-methoxybenzylhydrazine in toluene to form the pyrazole intermediate, which is subsequently methylated and hydrochlorinated.
Critical Parameters
- Solvent: Toluene with water removal via azeotropic distillation
- Stoichiometry: 1:1.2 ratio of carbonyl compound to hydrazine
- Reaction Time: 4–6 hours
Functionalization of the Pyrazole Core
Introduction of the 3-Methoxybenzyl Group
The N-[(3-methoxyphenyl)methyl] substituent is introduced via nucleophilic substitution or reductive amination. A preferred method involves reacting 3-methoxybenzyl chloride with the aminopyrazole intermediate in the presence of K₂CO₃.
Optimized Protocol
- Dissolve 5-cyclopropyl-2-methylpyrazol-3-amine (1.0 eq) in anhydrous DMF.
- Add 3-methoxybenzyl chloride (1.2 eq) and K₂CO₃ (2.0 eq).
- Stir at 60°C for 8 hours.
- Isolate via extraction (EtOAc/water) and concentrate.
Yield: 78–82%
Methylation at the 2-Position
Methylation is achieved using methyl iodide in the presence of a base. For example, treatment of 5-cyclopropylpyrazol-3-amine with MeI and NaH in THF at 0°C selectively methylates the 2-position.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt using HCl gas or concentrated HCl in a suitable solvent.
Procedure
- Dissolve 5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine (1.0 eq) in ethanol.
- Bubble HCl gas through the solution until pH < 2.
- Cool to 4°C to precipitate the hydrochloride salt.
- Filter and wash with cold ethanol.
Purity: ≥98% (HPLC)
Reaction Mechanism and Regioselectivity
The cyclocondensation step follows a concerted mechanism where hydrazine attacks the β-ketonitrile group, forming a hydrazone intermediate that undergoes intramolecular cyclization (Figure 2). Regioselectivity is controlled by steric and electronic effects:
- The cyclopropyl group directs substitution to the 5-position due to its electron-withdrawing nature.
- Methylation at the 2-position is favored by the lower steric hindrance compared to the 4-position.
Optimization Strategies
Solvent Systems
- Toluene/Water Mixtures: Enhance yield (83%) by azeotropic removal of water, shifting equilibrium toward product.
- Ethanol: Improves solubility of intermediates during hydrochlorination.
Analytical Characterization
| Technique | Key Data | Source |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 1.2–1.5 (m, 4H, cyclopropyl), δ 2.4 (s, 3H, CH3), δ 3.7 (s, 3H, OCH3) | |
| IR (KBr) | 3300 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N) | |
| HPLC | Retention time: 6.8 min (C18, 70:30 H2O:MeCN) |
Scale-Up Considerations
Industrial production requires:
- Continuous Flow Reactors: To manage exothermic reactions during cyclocondensation.
- Crystallization Optimization: Use ethanol/water mixtures (4:1) for high-purity (>99%) hydrochloride salt.
Challenges and Solutions
Byproduct Formation
Low Yield in Methylation
- Issue: Competing N-methylation.
- Solution: Use NaH as a strong base to deprotonate the pyrazole nitrogen selectively.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Research Findings and Data Gaps
Key research questions include:
- Receptor Affinity: Does the pyrazole core interact with opioid receptors, or does it exhibit novel target selectivity?
- Metabolic Stability: How does the cyclopropyl group influence CYP450 interactions compared to tramadol’s dimethylaminomethyl group?
- Toxicity: Potential hepatotoxicity of the pyrazole moiety requires evaluation.
Biological Activity
5-Cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrazole core substituted with a cyclopropyl group and a methoxyphenyl moiety. Its molecular formula is , and it has distinct structural characteristics that contribute to its biological properties.
Research indicates that compounds with pyrazole structures often interact with various biological targets, including enzymes and receptors. The specific activity of 5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine hydrochloride is primarily linked to its ability to inhibit certain kinases involved in cellular signaling pathways.
Biological Activity
-
Anticancer Properties :
- Studies have demonstrated that pyrazole derivatives exhibit anticancer activity by inhibiting key enzymes involved in tumor growth. For instance, the compound has shown selective inhibition against PKMYT1, a kinase implicated in the DNA damage response in cancer cells .
- Table 1: Inhibitory Activity Against PKMYT1
Compound IC50 (μM) 5-Cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine 0.69 Analog 1 0.011 Analog 2 0.029
-
Anti-inflammatory Effects :
- The compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation. Its structural similarity to known anti-inflammatory agents suggests potential efficacy in treating inflammatory diseases.
-
Neuroprotective Activity :
- Preliminary studies suggest that the compound could possess neuroprotective properties, potentially beneficial in neurodegenerative conditions. The mechanism may involve the modulation of oxidative stress markers and neuroinflammatory pathways.
Case Studies
A recent study evaluated the pharmacological profile of 5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine hydrochloride in vitro and in vivo models:
- In Vitro Study : The compound was tested on various cancer cell lines, showing significant cytotoxicity with an IC50 value lower than many existing treatments.
- In Vivo Study : Animal models treated with the compound exhibited reduced tumor growth compared to control groups, indicating its potential as a therapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and a favorable metabolic pathway, making it a candidate for further development in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
